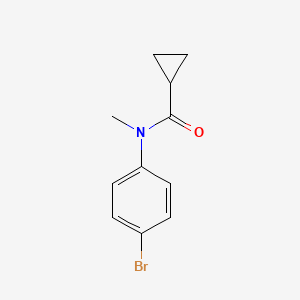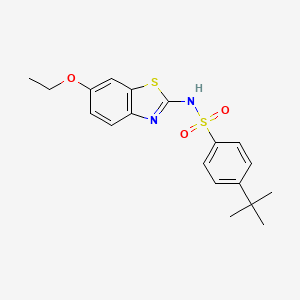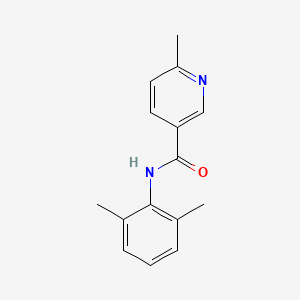
N-(4-bromophenyl)-N-methylcyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-N-methylcyclopropanecarboxamide, also known as Br-methyl-CPA, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopropane carboxamides and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mechanism of Action
The exact mechanism of action of N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. It has been shown to enhance the activity of GABA, the main inhibitory neurotransmitter in the brain, leading to its anticonvulsant and neuroprotective effects.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA has been shown to have several biochemical and physiological effects in animal studies. It has been shown to increase GABA levels in the brain, reduce glutamate levels, and decrease oxidative stress. It has also been shown to have anti-inflammatory effects and to increase the expression of neurotrophic factors.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Another advantage is its potential therapeutic applications in various fields of medicine. However, one limitation is the lack of human clinical trials, which makes it difficult to determine its safety and efficacy in humans.
Future Directions
There are several future directions in research for N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA. One direction is to further investigate its mechanism of action and its effects on the GABAergic system. Another direction is to explore its potential therapeutic applications in other fields of medicine, such as psychiatry and pain management. Additionally, more studies are needed to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA involves the reaction of 4-bromobenzylamine with cyclopropanecarboxylic acid, followed by N-methylation with methyl iodide. The resulting product is a white crystalline solid with a melting point of 113-115°C.
Scientific Research Applications
N-(4-bromophenyl)-N-methylcyclopropanecarboxamideA has been studied for its potential therapeutic applications in various fields of medicine, including neurology and oncology. In neurology, it has been shown to have anticonvulsant and neuroprotective effects, making it a potential treatment for epilepsy and other neurological disorders. In oncology, it has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells.
properties
IUPAC Name |
N-(4-bromophenyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-13(11(14)8-2-3-8)10-6-4-9(12)5-7-10/h4-8H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKNOTPDXDAPPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(S)-2-(6-Methoxy-2-naphthyl)propionyl]glycine](/img/structure/B6627341.png)
![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)

![5,6-Dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazol-2-amine](/img/structure/B6627361.png)

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)


![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)


![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)
